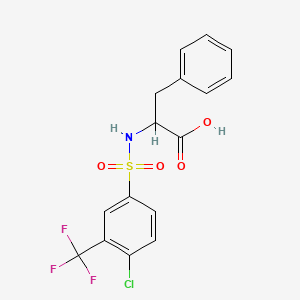

![molecular formula C18H17N3O2S2 B2402188 4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile CAS No. 932992-64-8](/img/structure/B2402188.png)

4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

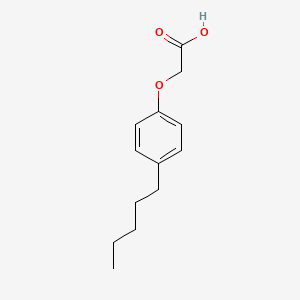

4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel antimicrobien de ce composé. Il présente des effets inhibiteurs contre les bactéries, les champignons et d’autres micro-organismes. Sa structure unique contribue à son activité, ce qui en fait un sujet d’intérêt pour le développement de nouveaux agents antimicrobiens .

- Des études préliminaires suggèrent que le composé peut avoir des propriétés antivirales. Les recherches se sont concentrées sur sa capacité à inhiber la réplication virale ou l’entrée dans les cellules hôtes. Des recherches supplémentaires sont nécessaires pour comprendre pleinement son mécanisme d’action et ses applications potentielles .

- Le composé a été étudié pour ses propriétés antihypertensives. Il peut moduler la pression artérielle en interagissant avec des récepteurs ou des voies spécifiques. Comprendre ses effets sur la fonction vasculaire est crucial pour le développement thérapeutique .

- Certaines études indiquent que le composé présente des effets antidiabétiques. Il peut influencer le métabolisme du glucose, la sensibilité à l’insuline ou la fonction pancréatique. Les chercheurs explorent son rôle dans la gestion du diabète et de ses complications associées .

- Le composé a attiré l’attention dans la recherche sur le cancer. Il s’avère prometteur comme agent anticancéreux, affectant potentiellement la croissance tumorale, l’apoptose ou l’angiogenèse. L’investigation de ses profils de sélectivité et de sécurité est essentielle pour les applications cliniques .

- Les chercheurs ont étudié l’interaction du composé avec les canaux KATP (potassium sensible à l’ATP). Ces canaux jouent un rôle crucial dans l’homéostasie cellulaire et sont des cibles médicamenteuses potentielles. La capacité du composé à moduler les canaux KATP pourrait avoir des implications thérapeutiques .

Activité antimicrobienne

Propriétés antivirales

Effets antihypertenseurs

Potentiel antidiabétique

Activité anticancéreuse

Activation des canaux KATP

En résumé, ce composé multiforme présente un potentiel significatif dans divers domaines thérapeutiques. Ses activités pharmacologiques diversifiées en font un sujet excitant pour une exploration plus approfondie et le développement de médicaments . Si vous souhaitez plus d’informations sur un aspect spécifique, n’hésitez pas à demander! 😊

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

A related compound, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2h-1,2,4-benzothiadiazine-1,1-dioxide, has been reported to act as a positive allosteric modulator of the ampa receptors . This suggests that our compound might interact with its targets in a similar manner, leading to changes in the activity of these targets.

Biochemical Pathways

Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it is likely that multiple pathways are affected.

Result of Action

Based on the reported activities of related compounds , it can be inferred that this compound might have a wide range of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects, among others.

Propriétés

IUPAC Name |

4-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-2-11-21-16-5-3-4-6-17(16)25(22,23)20-18(21)24-13-15-9-7-14(12-19)8-10-15/h3-10H,2,11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWSEFHRXKTPEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2402105.png)

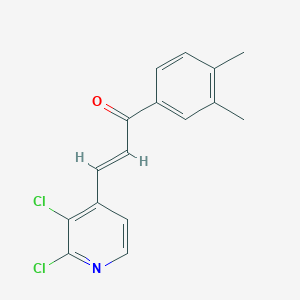

![N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2402108.png)

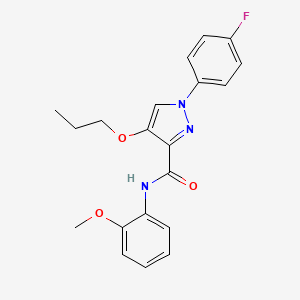

![1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2402111.png)

![N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402113.png)

![Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2402114.png)

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)

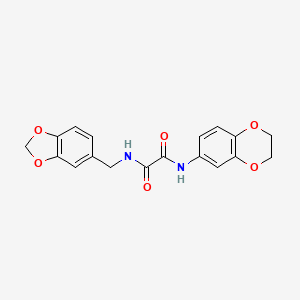

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2402128.png)